molecular formula C7H12O3 B12091543 2,7-Dioxaspiro[4.4]nonan-4-ol

2,7-Dioxaspiro[4.4]nonan-4-ol

Cat. No.: B12091543
M. Wt: 144.17 g/mol
InChI Key: BFDGQGFQWBMHMZ-UHFFFAOYSA-N
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Description

2,7-Dioxaspiro[44]nonan-4-ol is a spiroketal compound characterized by a unique bicyclic structure that includes two oxygen atoms in a spiro configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dioxaspiro[4.4]nonan-4-ol typically involves the condensation of diols with aldehydes or ketones under acidic conditions. One common method includes the reaction of 1,3-dioxolane with formaldehyde in the presence of an acid catalyst to form the spiroketal structure . Another approach involves the use of γ-lactones, which undergo ring-opening and subsequent cyclization to form the desired spiroketal .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,7-Dioxaspiro[4.4]nonan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted spiroketals, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 2,7-Dioxaspiro[4.4]nonan-4-ol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The spiroketal structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dioxaspiro[4.4]nonan-4-ol is unique due to its specific hydroxyl group, which provides additional reactivity and potential for functionalization compared to other spiroketals. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2,7-dioxaspiro[4.4]nonan-4-ol

InChI

InChI=1S/C7H12O3/c8-6-3-10-5-7(6)1-2-9-4-7/h6,8H,1-5H2

InChI Key

BFDGQGFQWBMHMZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC12COCC2O

Origin of Product

United States

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